5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine
Description
This compound features a pyridine core substituted with chlorine (5-position) and fluorine (3-position), along with a pyrrolidine ring at the 2-position. The pyrrolidine is further functionalized with a [(5-fluoropyridin-2-yl)oxy]methyl group, creating a hybrid structure that combines halogenated pyridine and heterocyclic motifs.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF2N3O/c16-11-5-13(18)15(20-6-11)21-4-3-10(8-21)9-22-14-2-1-12(17)7-19-14/h1-2,5-7,10H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGBEDMJLAGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine generally involves multi-step synthetic processes. The steps typically involve:
Halogenation: : Introduction of chlorine and fluorine atoms to the respective positions on the pyridine rings.
Coupling Reactions : Utilization of various coupling agents to link the pyridine moieties with the pyrrolidin-1-yl group.
Oxidation/Reduction : Adjustment of oxidation states as required to facilitate subsequent reaction
Biological Activity
5-Chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine and Fluorine Substituents : These halogen atoms are known to influence the lipophilicity and biological activity of organic compounds.
- Pyridine and Pyrrolidine Rings : These nitrogen-containing heterocycles are common in pharmacologically active compounds, contributing to their receptor binding capabilities.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other pyridine derivatives.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptor Modulation : It could potentially modulate receptors associated with neurotransmission or hormonal signaling.
Biological Assays and Efficacy
To evaluate the biological activity of this compound, various assays have been conducted:
Table 1: Biological Activity Assays
Case Studies
Several studies have investigated the efficacy of this compound in preclinical settings:
- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through kinase pathway modulation.
- Neuropharmacological Studies : Research indicated that this compound could influence neuropeptide signaling pathways, suggesting a role in modulating sleep or anxiety-related behaviors.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Pyridine and Pyrrolidine Motifs
Key Compounds and Differences:
Impact of Substituent Positioning and Halogenation
- Fluorine and Chlorine Synergy : The 3-fluoro and 5-chloro substituents on the pyridine ring enhance electron-withdrawing effects, stabilizing the molecule in electrophilic reactions. This contrasts with analogues like 5-Chloro-2-Fluoropyridine (), where fluorine at the 2-position reduces steric hindrance but weakens resonance effects .
- Pyrrolidine Functionalization: The [(5-fluoropyridin-2-yl)oxy]methyl group on pyrrolidine introduces a secondary pyridine ring, enabling π-π stacking interactions absent in simpler derivatives like 1-(5-Chloro-3-Fluoropyridin-2-yl)Ethanone (). This structural feature is critical for receptor binding in kinase inhibitors .
Comparison with Piperidine-Based Analogues
Piperidine derivatives, such as 5-Chloro-2-((1-((5-Fluoro-2-Methoxyphenyl)Sulfonyl)Piperidin-4-yl)Oxy)Pyridine (), exhibit:
- Increased Ring Size : Piperidine’s six-membered ring provides conformational flexibility but reduces ring strain compared to pyrrolidine.
- Sulfonyl Group Influence : The sulfonyl group in piperidine analogues enhances solubility but may reduce membrane permeability relative to the target compound’s fluoropyridinyloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
